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molecular formula C18H19N3O5 B1456259 1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl- CAS No. 949556-46-1

1,3-Dioxane-4,6-dione, 5-[[[1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl]amino]methylene]-2,2-dimethyl-

Cat. No. B1456259
M. Wt: 357.4 g/mol
InChI Key: LBTSTNKBKYTZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260426B2

Procedure details

2,2-dimethyl-1,3-dioxane-4,6-dione 1 (meldrum's acid) (20 g, 139 mmol), 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (2) (28.2 g, 139 mmol, 1 eq) (prepared according to the procedure described by Misra, R. N., et al. Bioorg. Med. Chem. Lett. (2003), 13, 1133-1136) in presence of triethoxymethane (30.8 g, 208 mmol, 1 eq) was heated to 85° C. for 1 hr, subsequently worked up and treated with diethyl ether, and provided the pure 5-(((1-(4-methoxybenzyl)-1H-pyrazol-5-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (3) as yellow solid (39.3 g). To a stirred solution of DOWTHERM™ (80 mL) was added compound 3 (39.3 g at 200° C. under N2 in portions over a 30 min). After completion of additions, the RM was heated at 240° C. for 1 hr. After completion of the reaction from TLC, the mixture was diluted with hexanes (300 mL) to separate the DOWTHERM™ from the crude RM. The resulting crude mixture on treatment with DCM and diethyl ether provided the off-white solid of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol (4) (24.56 g). Chlorination of compound 4 (24 g, 94 mmol) on treatment with phosphoryl trichloride (43 g, 282 mmol) in dichloroethane (10 mL) at 40° C. for 4 hr yielded 19 g of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine 5.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[O:3]1.[CH3:11][O:12][C:13]1[CH:25]=[CH:24][C:16]([CH2:17][N:18]2[C:22]([NH2:23])=[CH:21][CH:20]=[N:19]2)=[CH:15][CH:14]=1.[CH2:26](OC(OCC)OCC)C>C(OCC)C>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH2:17][N:18]2[C:22]([NH:23][CH:26]=[C:5]3[C:6](=[O:8])[O:7][C:2]([CH3:10])([CH3:1])[O:3][C:4]3=[O:9])=[CH:21][CH:20]=[N:19]2)=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
28.2 g
Type
reactant
Smiles
COC1=CC=C(CN2N=CC=C2N)C=C1
Step Two
Name
Quantity
30.8 g
Type
reactant
Smiles
C(C)OC(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC=C2NC=C2C(OC(OC2=O)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 39.3 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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